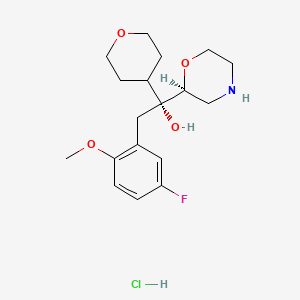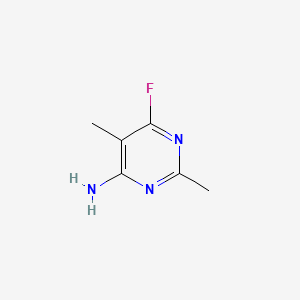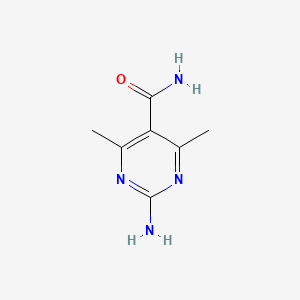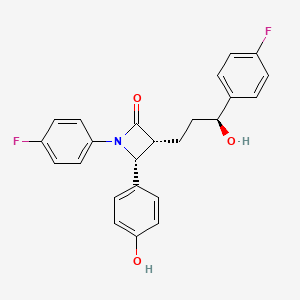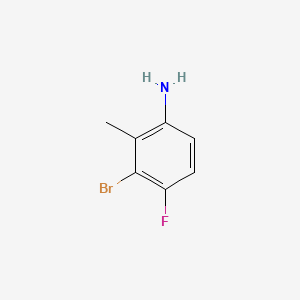
3-Bromo-4-fluoro-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-4-fluoro-2-methylaniline can be synthesized through several methods. One common route involves the bromination and fluorination of 2-methylaniline. The process typically includes:
Bromination: 2-Methylaniline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
3-Bromo-4-fluoro-2-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions or acyl chlorides in the presence of Lewis acids.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with different functional groups.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Electrophilic Aromatic Substitution: Nitroanilines, acylanilines, and other substituted aromatic compounds.
科学的研究の応用
3-Bromo-4-fluoro-2-methylaniline is used in various scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds and bioactive molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and electronic devices.
Biochemistry: It is employed in the study of enzyme inhibitors and other biochemical processes
作用機序
The mechanism of action of 3-Bromo-4-fluoro-2-methylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
類似化合物との比較
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but with different substitution pattern.
2-Bromo-4-methylaniline: Lacks the fluorine atom.
4-Bromo-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methyl group
Uniqueness
3-Bromo-4-fluoro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine, fluorine, and methyl groups allows for versatile applications in various fields, making it a valuable compound in research and industry .
特性
IUPAC Name |
3-bromo-4-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUSNHJXCNDHHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)

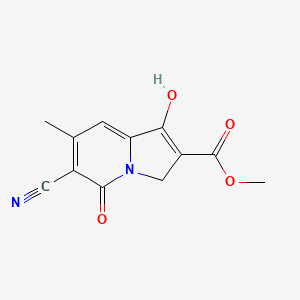
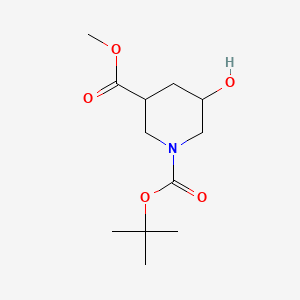
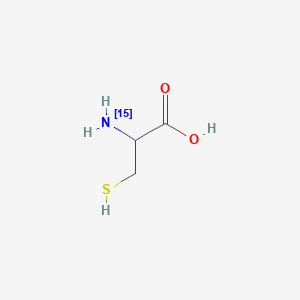
![1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone](/img/structure/B579994.png)
